Quinolinylpyrazolopyridine

Description

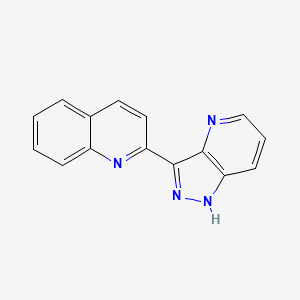

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H10N4 |

|---|---|

Molecular Weight |

246.27 g/mol |

IUPAC Name |

2-(1H-pyrazolo[4,3-b]pyridin-3-yl)quinoline |

InChI |

InChI=1S/C15H10N4/c1-2-5-11-10(4-1)7-8-12(17-11)15-14-13(18-19-15)6-3-9-16-14/h1-9H,(H,18,19) |

InChI Key |

ACJXYJZLTZECTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=NNC4=C3N=CC=C4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Quinolinylpyrazolopyridine

Strategies for the Synthesis of the Quinolinylpyrazolopyridine Core Structure

The construction of the fused this compound system is achieved through several strategic synthetic approaches, each offering distinct advantages in terms of efficiency, atom economy, and substrate scope.

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates all or most of the atoms from the starting materials. mdpi.comorganic-chemistry.org This approach is prized for its operational simplicity and efficiency in building molecular complexity.

The synthesis of 1H-pyrazolo[3,4-b]quinolines, a core isomer of the this compound family, has been effectively accomplished using three-component reactions. A notable example involves the reaction of a 5-aminopyrazole, an aromatic aldehyde, and an active methylene (B1212753) compound like dimedone. mdpi.com This reaction proceeds through a cascade of intermediates to yield the dihydropyrazolo[3,4-b]quinoline structure. Another MCR strategy leads to the formation of a fully aromatic 1H-pyrazolo[3,4-b]quinoline system, although reported yields have been modest, ranging from 2–33%. mdpi.com These reactions highlight the power of MCRs to rapidly assemble the heterocyclic core from simple, readily available precursors.

Table 1: Examples of Multicomponent Reactions for Pyrazolo[3,4-b]quinoline Synthesis Data compiled from multiple research findings.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Citation |

| 5-Aminopyrazole | Aromatic Aldehyde | Dimedone | L-Proline | 4,9-Dihydro-1H-pyrazolo[3,4-b]quinoline | mdpi.com |

| 5-Amino-3-methyl-1-phenylpyrazole | Aromatic Aldehyde | 2-Hydroxy-1,4-naphthalenedione | Not specified | Aromatic 1H-pyrazolo[3,4-b]quinoline derivative | mdpi.com |

Cyclocondensation and annulation reactions are fundamental strategies for forming heterocyclic rings. These methods typically involve the intramolecular or intermolecular reaction of two functional groups to form a new ring fused onto a pre-existing structure.

A common approach for synthesizing pyrazolo[3,4-b]pyridines, which are isomeric to quinolines, is the reaction between a chloropyridinecarbonitrile derivative and various hydrazines. mdpi.comresearchgate.net This reaction proceeds via nucleophilic substitution of the chloro group by the hydrazine (B178648), followed by an intramolecular cyclization onto the nitrile group to form the pyrazole (B372694) ring. Similarly, the Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be conceptually applied. This would involve the condensation of an o-aminobenzaldehyde or o-aminobenzylketone derivative of a pyrazole with a compound containing a reactive α-methylene group.

Another powerful method is intramolecular cyclization. For instance, highly substituted 3-iodoquinolines can be synthesized through the 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols, demonstrating how a linear precursor can be efficiently converted into a fused ring system under mild conditions. scilit.net Furthermore, double cyclocondensation cascades have been developed where a starting material like anthranilamide reacts with a bifunctional carbonyl compound, such as ethyl levulinate, to form a tricyclic quinazolinone derivative, showcasing the potential for creating complex fused systems in a single process. mdpi.com

Table 2: Cyclocondensation Approaches to Fused Pyridine (B92270)/Quinoline Systems Data based on established synthetic principles.

| Precursor 1 | Precursor 2 | Reaction Type | Resulting Core | Citation |

| (Benzofuranylcarbonyl)chloropyridinecarbonitrile | Hydrazine Hydrate | Annulation | Pyrazolo[3,4-b]pyridine | mdpi.comresearchgate.net |

| 2-Tosylaminophenylprop-1-yn-3-ol | Iodine (I₂) | Iodocyclization | 3-Iodoquinoline | scilit.net |

| Anthranilamide | Ethyl Levulinate | Double Cyclocondensation | Tetrahydropyrrolo[1,2-a]quinazoline | mdpi.com |

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, offering mild reaction conditions and broad functional group tolerance. nih.govfrontiersin.org While specific examples for the direct construction of the this compound core are emerging, established cross-coupling reactions provide a robust framework for its synthesis.

Strategies such as the Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions are highly applicable. For example, a pre-functionalized quinoline, such as a haloquinoline, could be coupled with a boronic acid-substituted pyrazole (Suzuki coupling) to form a key C-C bond. Alternatively, an aminoquinoline could be coupled with a halopyrazole (Buchwald-Hartwig amination) to form the crucial C-N bond that would facilitate a subsequent ring-closing reaction. The use of earth-abundant and non-toxic metals like manganese is also gaining traction, providing more sustainable alternatives to precious metal catalysts. nih.gov These methods are advantageous for their modularity, allowing for the connection of various pre-synthesized quinoline and pyrazole fragments.

Regioselective Functionalization and Derivatization Approaches

Once the core this compound scaffold is synthesized, its functionalization is crucial for modulating its properties. Regioselective derivatization allows for precise modification at specific positions of the heterocyclic system.

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule, like a drug candidate, at a late step in its synthesis. wikipedia.orgnih.gov This strategy is highly valuable as it circumvents the need for de novo synthesis of each new analog, thus accelerating the exploration of structure-activity relationships (SAR). nih.govrsc.org

C–H activation is a premier LSF strategy, enabling the direct conversion of ubiquitous C–H bonds into new C-C, C-N, or C-O bonds. mdpi.com For a complex aromatic system like this compound, which possesses multiple C–H bonds with varying reactivity, achieving high regioselectivity is a significant challenge. wikipedia.org This can be controlled through the use of directing groups or by leveraging the intrinsic electronic properties of the substrate with a specific catalyst system. mdpi.com Visible-light photocatalysis has also emerged as a powerful tool for LSF, promoting smooth and clean functionalizations under exceptionally mild conditions. rsc.org

Regioselective and late-stage functionalization techniques provide access to a wide array of chemical derivatives. By carefully selecting reagents and catalysts, various functional groups can be installed onto the this compound core.

Common modifications include:

Arylation and Alkylation: Transition-metal-catalyzed C-H arylation can install diverse (hetero)aryl groups, significantly altering the steric and electronic profile of the molecule. mdpi.com

Halogenation: The introduction of halogen atoms (e.g., chlorine, fluorine) is a key tactic in medicinal chemistry to modulate pharmacokinetic properties. nih.gov Reagents like N-chlorosuccinimide (NCS) can be used for targeted chlorination. nih.gov

Borylation: C-H borylation is considered a highly versatile LSF method because the installed boronic ester group can serve as a synthetic handle for a multitude of subsequent cross-coupling reactions, enabling rapid compound diversification. nih.gov

Nitrogenation and Oxygenation: The introduction of nitrogen- and oxygen-containing functional groups can improve solubility and provide new hydrogen bonding interactions, which are critical for biological activity. nih.gov

Table 3: Overview of Functionalization Methods for Heterocyclic Scaffolds Illustrative examples of common derivatization reactions.

| Functionalization Type | Reagent/Catalyst Example | Moiety Introduced | Strategic Value | Citation |

| C-H Arylation | Pd(OAc)₂ / Ligand | Aryl group | Modulate electronics, sterics | mdpi.com |

| C-H Chlorination | N-Chlorosuccinimide (NCS) | Chlorine (-Cl) | Tune lipophilicity, metabolic stability | nih.gov |

| C-H Borylation | Iridium catalyst / B₂pin₂ | Boronic Ester (-Bpin) | Versatile handle for further coupling | nih.gov |

| C-H Oxygenation | Oxidizing agents | Hydroxyl (-OH) | Increase polarity, hydrogen bonding | nih.gov |

Design and Synthesis of Novel this compound Analogues and Hybrid Systems

The strategic design and synthesis of novel analogues and hybrid systems based on the this compound scaffold are pivotal in the exploration of new chemical entities with tailored properties. Advanced synthetic methodologies are employed to introduce molecular diversity, leading to the development of compounds with enhanced characteristics and the formation of intricate polyheterocyclic structures.

Molecular Hybridization Strategies for Enhanced Properties

Molecular hybridization is a rational design strategy that involves combining two or more pharmacophoric units into a single molecule. This approach aims to create hybrid compounds with potentially synergistic or enhanced biological or material properties. In the context of the this compound framework, which itself is a fusion of quinoline and pyrazole motifs, further hybridization can lead to novel compounds with unique characteristics.

One prominent strategy involves the creation of quinolinone-pyrazoline hybrids. This approach begins with the synthesis of quinolinone-chalcone compounds, which are then chemically transformed into pyrazoline analogues. For instance, a series of quinolinone-chalcone hybrids can be synthesized through an aldol (B89426) condensation reaction. These intermediates subsequently undergo cyclization with hydrazine derivatives to yield the final quinolinone-pyrazoline hybrid molecules. nih.gov This methodology allows for the systematic investigation of structure-activity relationships, leading to the identification of compounds with optimized properties. nih.gov

Another innovative hybridization approach involves the construction of spiro-architectures. An example is the synthesis of spirobifluorene-based pyrazoloquinolines, where two identical pyrazoloquinoline luminophores are linked through a central sp³-hybridized carbon atom. nycu.edu.tw This unique spatial arrangement, where the two chromophores are held orthogonally, can lead to materials with significantly increased glass transition temperatures and improved morphological stability. The synthesis of these complex molecules can be achieved through the reaction of a key spirobifluorene intermediate, such as 2,2'-diamino-3,3'-dibenzoyl-9,9'-spirobifluorene, with a pyrazolone (B3327878) derivative in a high-boiling solvent like ethylene (B1197577) glycol. nycu.edu.tw The resulting spiro-compounds often retain the desirable electronic and optical properties of the parent non-spiro molecule. nycu.edu.tw

| Hybrid System | Synthetic Precursors | Key Reaction Type | Enhanced Properties |

| Quinolinone-Pyrazoline Hybrids | Quinolinone-Chalcones, Hydrazine Derivatives | Cyclization | Optimized biological activities |

| Spirobifluorene-Pyrazoloquinolines | 2,2'-Diamino-3,3'-dibenzoyl-9,9'-spirobifluorene, Pyrazolones | Condensation/Cyclization | Increased thermal and morphological stability, unique photophysical properties |

Creation of Complex Polyheterocyclic Systems

The this compound scaffold serves as a versatile building block for the synthesis of more complex, multi-fused heterocyclic systems. These intricate structures are often assembled through tandem or multi-component reactions, which allow for the efficient construction of several rings in a single synthetic operation.

One effective method for elaborating the this compound core is through the reaction of functionalized precursors that lead to further annulation. For example, the synthesis of chromeno-fused pyrazolo[3,4-b]pyridines can be achieved via a cyclocondensation reaction between chromen-4-one-3-carboxylic acids and N-substituted 5-amino-3-methylpyrazoles. mdpi.com This reaction proceeds through a conjugate addition of the enamine group, followed by ring-opening and subsequent lactonization to form the complex polyheterocyclic product. mdpi.com

The Pictet-Spengler reaction offers another powerful tool for the annulation of additional heterocyclic rings onto a pyrazole-based arylamine substrate, leading to the formation of fused quinoline systems. This reaction has been successfully applied to the synthesis of thiazolo- and pyrazolo-quinolines. researchgate.net The condensation of pyrazole-based arylamines with various aldehydes in the presence of an acid catalyst, such as trifluoroacetic acid or p-toluenesulfonic acid, generates an iminium intermediate that undergoes a 6-endo cyclization to furnish the fused polyheterocyclic framework. researchgate.net

Furthermore, complex polyheterocyclic systems can be constructed from highly functionalized quinolinone precursors. For instance, the reaction of (E)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, an enaminone, with a C-nucleophile like malononitrile (B47326) in refluxing acetic acid can lead to the formation of a (E)-4-(2-(dimethylamino)vinyl)-2,5-dioxo-6-phenyl-1,2,5,6-tetrahydrobenzo-[h] tandfonline.comscispace.comnaphthyridine-3-carbonitrile. rsc.org The proposed mechanism for this transformation involves a condensation reaction followed by a nucleophilic attack of the hydroxyl group on the cyano group and a subsequent Dimroth rearrangement. rsc.org

Three-component reactions are also highly effective in generating complex pyrazoloquinoline derivatives. The reaction of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as tetrapropylammonium (B79313) bromide can yield pyrazolopyridine and pyrazoloquinoline derivatives through a sequence of Knoevenagel and Michael reactions, followed by intramolecular condensation and oxidation. scispace.com

| Polyheterocyclic System | Key Precursors | Reaction Type | Synthetic Approach |

| Chromeno-fused Pyrazolo[3,4-b]pyridines | Chromen-4-one-3-carboxylic acids, 5-Amino-3-methylpyrazoles | Cyclocondensation | Annulation onto pyrazole |

| Thiazolo- and Pyrazolo-quinolines | Pyrazole-based arylamines, Aldehydes | Pictet-Spengler Reaction | Annulation via iminium cyclization |

| Benzo[h] tandfonline.comscispace.comnaphthyridine Derivatives | Functionalized quinolinone enaminone, Malononitrile | Condensation/Cyclization/Rearrangement | Elaboration of quinolinone scaffold |

| Pyrazoloquinoline Derivatives | Arylglyoxals, 3-Methyl-1-aryl-1H-pyrazol-5-amines, Cyclic 1,3-dicarbonyls | Three-component reaction | Convergent synthesis |

Structure Activity Relationship Sar Investigations of Quinolinylpyrazolopyridine Derivatives

Elucidation of Ligand-Based Structure-Activity Relationships

Ligand-based SAR studies are fundamental to understanding how the chemical structure of a molecule influences its interaction with a biological target. For quinolinylpyrazolopyridine derivatives, these investigations have focused on the impact of varying substituents at different positions on the heterocyclic core and the role of stereochemistry in determining biological outcomes.

Impact of Substituent Variation on Molecular Interactions

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the fused ring system. Studies on related pyrazolo[3,4-c]quinoline and pyrazolo[4,3-h]quinazoline scaffolds have provided valuable insights that are applicable to the broader class of quinolinylpyrazolopyridines.

For instance, in a series of 2-arylpyrazolo[3,4-c]quinolin-4-one and 4-amino derivatives investigated as adenosine (B11128) receptor antagonists, the substituent on the 2-phenyl ring was found to be a key determinant of affinity for the A1 and A3 adenosine receptor subtypes. drugbank.comacs.org A 4-amino group was generally essential for A1 and A2A receptor binding, whereas a carbonyl group at position 4 conferred potent and selective A3 antagonism. drugbank.comacs.org This suggests that the electronic and steric properties of substituents at these positions play a crucial role in receptor recognition and binding.

Specifically, the introduction of a 4-amino group appears to be a critical feature for achieving significant affinity at A1 and A2A receptors, while its replacement with a carbonyl functionality directs the selectivity towards the A3 receptor. drugbank.com The potency at the A3 subtype is further enhanced by specific substitutions on the 2-phenyl ring, highlighting the importance of this region for molecular interactions. drugbank.comacs.org

Interactive Table: SAR of 2-Arylpyrazolo[3,4-c]quinoline Derivatives at Adenosine Receptors drugbank.comacs.org

| Compound | R | X | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |

| 1 | H | O | >10000 | >10000 | 18 |

| 2 | 4-CH3 | O | >10000 | >10000 | 12 |

| 3 | 4-OCH3 | O | >10000 | >10000 | 8 |

| 11 | H | NH | 450 | 850 | 1500 |

| 12 | 4-CH3 | NH | 250 | 500 | 1200 |

| 19 | H | NHCO-Ph | >10000 | >10000 | 35 |

| 31 | H | NHCO-CH3 | >10000 | >10000 | 5 |

In another study focusing on pyrazolo[4,3-h]quinazoline-3-carboxamide derivatives as inhibitors of the mitotic kinase MPS1, the substituents on the carboxamide nitrogen were found to significantly influence inhibitory potency. Small alkyl groups were generally favored, with the cyclopropyl (B3062369) substituent showing particularly high activity. This indicates that the size and conformation of this substituent are critical for fitting into the ATP-binding pocket of the kinase.

Stereochemical Effects on Biological Activity

Stereochemistry is a critical factor in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.gov The three-dimensional arrangement of atoms in a molecule dictates its ability to bind to specific biological targets, which are themselves chiral. mdpi.com For this compound derivatives, the presence of stereocenters can lead to significant differences in potency, selectivity, and pharmacokinetic properties between enantiomers.

While specific studies on the stereoselective synthesis and biological evaluation of individual enantiomers of this compound derivatives are not extensively reported in the publicly available literature, the principles of stereochemistry in drug action are well-established and undoubtedly apply to this class of compounds. For many quinolone antibacterials, for example, the stereochemistry at specific positions is known to be crucial for their antibacterial activity. nih.gov The chiral separation of enantiomers is often accomplished using techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases. researchgate.netnih.govnih.gov

The differential activity of enantiomers often arises from the specific interactions with the target protein. One enantiomer may orient its key binding groups in a more favorable manner for interaction with the active site, leading to higher affinity and potency. The other enantiomer, with a mirror-image arrangement of the same functional groups, may not be able to establish these critical interactions, resulting in lower activity or even interaction with a different biological target, potentially leading to off-target effects. mdpi.comwwu.edu Therefore, the development of stereoselective syntheses to produce single, active enantiomers is a key consideration in the drug discovery process for chiral this compound derivatives. wwu.eduekb.egnih.govmdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding lead optimization and reducing the need for extensive synthesis and testing. acs.org

Development of Predictive Computational Models

The development of a predictive QSAR model begins with the generation of a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. researchgate.net These descriptors can encode information about the topology, geometry, electronic properties, and hydrophobicity of the molecules. acs.org

For complex heterocyclic systems like quinolinylpyrazolopyridines, three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.comnih.govpsu.eduuniroma1.itmdpi.comnih.goviupac.org These methods build a 3D model of the aligned molecules and calculate steric and electrostatic fields around them. mdpi.comuniroma1.itiupac.org The variations in these fields are then correlated with the observed biological activities using statistical methods like Partial Least Squares (PLS). mdpi.comuniroma1.it

A 3D-QSAR study on a series of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as Polo-like kinase 1 (PLK1) inhibitors successfully generated statistically significant CoMFA and CoMSIA models. mdpi.com These models were built using different alignment strategies, including molecular docking and pharmacophore-based alignment, to ensure the robustness of the findings. mdpi.com The resulting models provided valuable insights into the structural requirements for potent PLK1 inhibition. mdpi.com

Statistical Validation and Interpretation of QSAR Models

A crucial step in QSAR modeling is the statistical validation of the developed models to ensure their robustness and predictive power. scispace.comresearchgate.net Internal validation is typically performed using cross-validation techniques, such as the leave-one-out (LOO) method, which assesses the model's ability to predict the activity of each compound from the rest of the dataset. mdpi.com The cross-validated correlation coefficient (q²) is a key metric for internal validation. mdpi.com

External validation involves predicting the activity of a set of compounds (the test set) that were not used in the model development. scispace.comresearchgate.net The predictive ability of the model is then assessed by comparing the predicted activities with the experimentally determined values for the test set, often quantified by the predictive correlation coefficient (r²_pred). mdpi.com

The 3D-QSAR models for the pyrazolo[4,3-h]quinazoline PLK1 inhibitors demonstrated good q² and r²_pred values, indicating their statistical robustness and predictive capability. mdpi.com The interpretation of the QSAR models is facilitated by contour maps, which visually represent the regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. mdpi.com These maps provide a clear and intuitive guide for designing new derivatives with improved potency. mdpi.com For the PLK1 inhibitors, the contour maps were consistent with the known crystal structure of the kinase, further validating the models and providing a deeper understanding of the structure-activity relationship. mdpi.com

Scaffold-Based Design Principles for Targeted Modulation

Scaffold-based design is a powerful strategy in medicinal chemistry that involves identifying and optimizing a core molecular framework, or scaffold, that is responsible for the desired biological activity. mdpi.comiupac.org This approach allows for the systematic exploration of chemical space around a privileged scaffold to enhance potency, selectivity, and pharmacokinetic properties. nih.govmdpi.commdpi.commdpi.com The this compound ring system represents a versatile scaffold that can be decorated with various functional groups to target a range of biological entities.

The concept of scaffold hopping, where the core of a known active molecule is replaced with a different, often isosteric, scaffold, is a key strategy in drug discovery. nih.gov This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.gov For instance, a focused scaffold hopping approach from a quinoline (B57606) core led to the identification of the quinazoline (B50416) scaffold as a promising starting point for the development of NorA efflux pump inhibitors in Staphylococcus aureus. nih.gov This highlights the potential for discovering novel biological activities by exploring related heterocyclic systems.

The design of libraries based on a central scaffold like this compound allows for the systematic investigation of the effects of different substituents on biological activity. mdpi.comiupac.org By varying the functional groups at specific positions on the scaffold, chemists can fine-tune the interactions with the target protein, leading to optimized lead compounds. frontiersin.orgnih.govnih.govmdpi.com The insights gained from SAR and QSAR studies are crucial in guiding this process, enabling the rational design of new derivatives with improved therapeutic potential. mdpi.comdntb.gov.ua

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping is a medicinal chemistry strategy that aims to identify isofunctional molecular structures with significantly different core structures, potentially leading to improved properties such as enhanced activity, better selectivity, or more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

In the context of this compound derivatives, scaffold hopping has been explored to modulate biological activity. One notable example involves the replacement of a quinolone ring with a pyrazolo[3,4-b]quinoline scaffold to assess the impact on antimicrobial activity. researchgate.net This strategic modification, where one heterocyclic core is exchanged for another, allows researchers to explore new chemical space while retaining key pharmacophoric features necessary for biological function. researchgate.net

Another application of this strategy involved a scaffold-hopping approach starting from isothiazolo[4,3-b]pyridines to identify novel core structures that act as inhibitors of cyclin G associated kinase (GAK). This led to the synthesis of several fused bicyclic heteroaromatic scaffolds, including those with a pyrazolo[3,4-b]pyridine-related core, some of which displayed GAK affinity in the low micromolar range, marking them as valuable starting points for further optimization.

Bioisosteric replacement, a related technique, involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of creating a new molecule with similar biological properties to the parent compound. This approach has been applied to the pyrazolo[3,4-b]quinoline system. For instance, the synthesis of N-acylhydrazones from a 6-methyl-1H-pyrazolo[3,4-b]quinoline core represents a bioisosteric replacement strategy. semanticscholar.orgmdpi.com In this case, the hydrazone moiety is introduced to modulate the compound's properties, a common tactic in drug design to improve pharmacokinetic parameters or target engagement. semanticscholar.orgmdpi.com

The following table summarizes examples of scaffold hopping and bioisosteric replacement involving the pyrazolo[3,4-b]quinoline scaffold:

| Original Scaffold/Moiety | Replacement Scaffold/Moiety | Objective/Observation | Reference |

| Quinolone Ring | Pyrazolo[3,4-b]quinoline | To evaluate the effect on antimicrobial activity. | researchgate.net |

| Isothiazolo[4,3-b]pyridine | Fused bicyclic heteroaromatics (including pyrazolo-pyridine related cores) | To discover novel GAK inhibitors. | |

| Arylamide-linked spine residues | N-Acylhydrazones | A design strategy for novel kinase inhibitors. | semanticscholar.orgmdpi.com |

Conformational Analysis and Pharmacophore Generation

Understanding the three-dimensional arrangement of a molecule and the spatial requirements for its biological activity is fundamental to rational drug design. Conformational analysis and pharmacophore generation are key computational tools used for this purpose.

Conformational Analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. For flexible molecules like many this compound derivatives, multiple conformations can exist in equilibrium. Identifying the biologically active conformation is a critical step in understanding SAR.

For certain derivatives of pyrazolo[3,4-b]quinoline, such as N'-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides, conformational heterogeneity has been observed. semanticscholar.orgresearchgate.net NMR spectroscopic studies have revealed the presence of a mixture of two conformers at room temperature in a DMSO-d6 solution. These conformers are the E(C=N)(N-N) syn-periplanar and E(C=N)(N-N) anti-periplanar forms, with the syn-periplanar conformer being the more abundant species in the equilibrium. semanticscholar.orgresearchgate.net This conformational flexibility can have significant implications for how the molecule interacts with its biological target.

The table below details the observed conformers for N'-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides.

| Conformer | Relative Population | Analytical Method | Reference |

| E(C=N)(N-N) syn-periplanar | Higher percentage | NMR Spectroscopy | semanticscholar.orgresearchgate.net |

| E(C=N)(N-N) anti-periplanar | Lower percentage | NMR Spectroscopy | semanticscholar.orgresearchgate.net |

Pharmacophore Generation involves identifying the essential steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target. A pharmacophore model can then be used as a 3D query for virtual screening of compound libraries to identify new, structurally diverse molecules with the potential for similar biological activity.

Molecular and Cellular Mechanistic Studies of Quinolinylpyrazolopyridine Interactions

Identification and Validation of Molecular Targets

The precise identification and subsequent validation of molecular targets are foundational to elucidating the mechanism of action of any bioactive compound. For quinolinylpyrazolopyridine and related compounds, this process involves a multi-faceted approach, ranging from traditional enzyme inhibition assays to modern chemoproteomic techniques.

DNA gyrase and topoisomerase IV are well-established targets for quinolone-based antibacterials. These enzymes are essential for bacterial DNA replication and are responsible for managing DNA topology. While specific studies solely focused on this compound are limited, the broader class of quinoline (B57606) derivatives has been extensively studied for their interaction with these topoisomerases.

The mechanism of action for quinolones typically involves the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death. Assays to determine the inhibitory activity against DNA gyrase and topoisomerase IV often involve measuring DNA supercoiling or decatenation. For instance, a DNA supercoiling assay can reveal the concentration at which an inhibitor prevents the enzyme from introducing negative supercoils into plasmid DNA. mdpi.com

Studies on related pyrazolo[4,3-f]quinoline derivatives have demonstrated their potential to inhibit topoisomerase I and IIα. In these investigations, certain derivatives showed significant inhibition of topoisomerase IIα activity, comparable to the well-known inhibitor etoposide. mdpi.com This suggests that the quinoline scaffold, a core component of this compound, is a viable pharmacophore for targeting topoisomerases. The inhibitory mechanism often involves the compound intercalating into the DNA at the site of enzyme action, thereby poisoning the enzyme. nih.govresearchgate.net

Table 1: Inhibition of Topoisomerase IIα by Selected Pyrazolo[4,3-f]quinoline Derivatives

| Compound | Concentration (µM) | Inhibition of Topo IIα (%) |

|---|---|---|

| 2E | 100 | 88.3 |

| 2P | 100 | Inactive |

| Etoposide (Control) | 100 | 89.6 |

Data adapted from studies on pyrazolo[4,3-f]quinoline derivatives, which are structurally related to this compound. mdpi.com

Understanding the mode of enzyme inhibition is crucial for drug development. Enzyme inhibitors can be broadly classified as competitive, non-competitive, or uncompetitive, based on how they interact with the enzyme and its substrate. ucl.ac.uk

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. patsnap.comknyamed.com

Non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site), which changes the enzyme's conformation and reduces its activity, regardless of whether the substrate is bound. knyamed.comwikipedia.org

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex.

Kinetic studies, often visualized using Lineweaver-Burk plots, are employed to determine the type of inhibition. khanacademy.org For example, in competitive inhibition, the maximum reaction rate (Vmax) remains unchanged, while the Michaelis constant (Km) increases. In non-competitive inhibition, Vmax decreases, but Km remains the same. khanacademy.org

Research on pyridine-quinoline hybrids as PIM-1 kinase inhibitors has revealed both competitive and non-competitive mechanisms. Kinetic studies indicated that some of these hybrids behaved as competitive inhibitors, while others exhibited a mixed competitive and non-competitive inhibition pattern. nih.gov This highlights the diverse inhibitory profiles that can arise from the quinoline scaffold.

The strength of the interaction between a compound and its protein target, known as binding affinity, is a key determinant of its potency. Various computational and experimental methods are used to assess protein-ligand binding affinity. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity, often expressed in kcal/mol. nih.gov Studies on 2H-thiopyrano[2,3-b]quinoline derivatives, for instance, have used molecular docking to predict their binding affinity to specific protein targets. nih.gov

Experimental techniques such as steered molecular dynamics simulations can provide more detailed insights into the binding process and allow for the calculation of relative binding free energies. nih.gov These methods are valuable for ranking a series of ligand analogues and understanding the structural features that contribute to high-affinity binding.

Table 2: Predicted Binding Affinities of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| 1 | -5.3 to -6.1 |

| 2 | -5.5 |

| 4 | -6.1 |

Data from in silico molecular docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives, which share a quinoline core with this compound. nih.gov

Identifying the molecular targets of a novel compound can be challenging. Target deconvolution technologies are powerful tools for this purpose.

Drug Affinity Responsive Target Stability (DARTS) is a chemoproteomic method that identifies protein targets based on the principle that ligand binding can stabilize a protein against proteolysis. nih.govcreative-proteomics.comspringernature.comnih.govcreative-biolabs.com In a DARTS experiment, cell lysates are treated with the compound of interest, followed by limited proteolysis. The stabilized proteins are then identified by mass spectrometry. A significant advantage of DARTS is that it does not require modification of the small molecule. nih.gov

CRISPR-based screening is a genetic approach that can be used to identify genes that are essential for the activity of a compound. nih.govbroadinstitute.orgnih.gov In a typical CRISPR screen, a library of guide RNAs is used to systematically knock out genes in a population of cells. The cells are then treated with the compound, and the guide RNAs that are enriched or depleted in the surviving cell population are identified. This can reveal genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its molecular targets or pathways. broadinstitute.orgyoutube.com

Exploration of Cellular Pathways and Molecular Signaling

Once a molecular target is identified, the next step is to understand how the interaction between the compound and its target affects cellular pathways and signaling networks. Small molecules can have profound effects on cellular signaling, influencing processes such as cell growth, differentiation, and apoptosis. The response of a cell to a drug is often mediated by complex signaling cascades. nih.gov For instance, inhibition of a key kinase can disrupt a signaling pathway that is critical for cancer cell survival.

Mechanistic Insights from In Vitro Biochemical and Cell-Based Assays

A variety of in vitro biochemical and cell-based assays are employed to gain mechanistic insights into the action of compounds like this compound.

Biochemical assays are performed in a cell-free system and are used to directly measure the effect of a compound on a purified protein or enzyme. novalix.com These assays are essential for determining parameters such as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) and for elucidating the mechanism of inhibition.

Enzyme Kinetic Analysis

Enzyme kinetic studies are fundamental in determining how a compound affects the rate of an enzyme-catalyzed reaction, providing insights into its inhibitory potency and mechanism of action. For the this compound scaffold, research has focused on its potential as a kinase inhibitor. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer.

One area of significant investigation has been the inhibition of Tropomyosin receptor kinases (TRKs). A series of novel pyrazolo[3,4-b]pyridine derivatives, a core isomer of the this compound family, were designed and synthesized as potential TRK inhibitors. In vitro enzyme activity assays demonstrated that several of these compounds exhibit potent inhibitory activity against TRKA, a member of the TRK family.

The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The lower the IC50 value, the more potent the inhibitor. For instance, compounds designated as C03 , C09 , and C10 displayed significant potency with IC50 values in the nanomolar range. Specifically, compound C10 was the most potent among the tested series. Another compound, A01 , also showed inhibitory activity, albeit at a slightly higher concentration.

These findings highlight the potential of the this compound scaffold as a template for the development of potent kinase inhibitors. The variations in the IC50 values among the different derivatives underscore the importance of the specific chemical substitutions on the core structure for optimizing enzyme inhibition.

| Compound | TRKA IC50 (nM) |

|---|---|

| A01 | 293 |

| C03 | 56 |

| C09 | 57 |

| C10 | 26 |

Receptor Binding Assays

Receptor binding assays are essential for determining the affinity of a compound for a specific receptor. This is a critical step in understanding the compound's pharmacological profile, as it identifies which receptors the compound is likely to interact with in the body. The affinity is typically measured by the inhibition constant (Ki), which indicates the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value signifies a higher binding affinity.

Research into the receptor binding properties of this compound derivatives has revealed their potential as antagonists for adenosine (B11128) receptors. A series of ethyl 4-amino-1-(2-chloro-2-phenylethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates were synthesized and their binding affinities for A1, A2A, and A3 adenosine receptors were determined.

The results of these binding assays demonstrated that subtle structural modifications to the pyrazolo[3,4-b]pyridone core could significantly influence both the affinity and selectivity for different adenosine receptor subtypes. For example, compounds 5b and 5g showed good affinity and selectivity for the A1 adenosine receptor. In contrast, compound 5f exhibited a preference for the A2A receptor. Notably, the arylamino derivative 5j displayed high affinity and selectivity for the A3 adenosine receptor, with a Ki value in the low nanomolar range. rsc.org

These differential binding profiles suggest that the this compound scaffold can be tailored to target specific adenosine receptor subtypes, which could be beneficial for the development of selective therapeutic agents.

| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |

|---|---|---|---|

| 5b | 299 | >1000 | >1000 |

| 5f | 1000 | 290 | >1000 |

| 5g | 517 | >1000 | >1000 |

| 5j | >1000 | >1000 | 4.6 |

Computational Chemistry and in Silico Approaches for Quinolinylpyrazolopyridine Research

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as a quinolinylpyrazolopyridine derivative, binds to a protein target and to assess the stability of the resulting complex. mdpi.com Docking algorithms predict the preferred orientation of a ligand within a protein's binding site, while MD simulations provide a detailed view of the complex's dynamic behavior over time. rsc.orgdntb.gov.ua

Ligand-protein interaction profiling is a critical step in understanding the molecular basis of a compound's activity. Following molecular docking, the resulting complex is analyzed to identify the specific non-covalent interactions that stabilize the ligand in the binding pocket. These interactions are crucial for binding affinity and selectivity.

Detailed research findings from studies on related heterocyclic compounds reveal several key types of interactions:

Hydrogen Bonds: These are critical for anchoring the ligand. The nitrogen atoms within the quinoline (B57606) and pyrazole (B372694) rings of the this compound scaffold are common hydrogen bond acceptors, while attached hydroxyl or amine groups can act as donors.

Hydrophobic Interactions: The aromatic rings of the quinoline and pyrazole moieties frequently engage in hydrophobic interactions with nonpolar amino acid residues in the target's binding site.

π-π Stacking: The planar aromatic systems of the this compound core can stack with aromatic residues like phenylalanine, tyrosine, and tryptophan, contributing significantly to binding affinity.

Ionic Interactions: If the ligand possesses a charged group, it can form strong ionic bonds with oppositely charged residues in the protein.

Tools like the Protein-Ligand Interaction Profiler (PLIP) are used to automatically detect and visualize these various interactions, providing a comprehensive profile of the binding mode. nih.gov This detailed understanding guides the rational design of more potent and selective inhibitors.

While docking provides a static snapshot of binding, proteins and ligands are dynamic entities. nih.gov Conformational landscape analysis, typically performed using molecular dynamics simulations, explores the range of shapes (conformations) a molecule can adopt and the transitions between them. rsc.org This is crucial for understanding how a this compound derivative might adapt its shape to fit into a binding site (induced fit) and the stability of its bound state.

By simulating the movement of every atom in the ligand-protein complex over time (from nanoseconds to microseconds), researchers can:

Assess Complex Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored to ensure the complex remains stable throughout the simulation. nih.gov

Identify Key Conformational States: Clustering analysis of the simulation trajectory can reveal the most populated and energetically favorable conformations of the ligand-protein complex. nih.gov

Analyze Flexibility: The root-mean-square fluctuation (RMSF) can be calculated for each residue to identify flexible regions of the protein upon ligand binding.

This analysis provides a more realistic and dynamic picture of the binding event, helping to refine the static predictions from molecular docking.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules. nih.govaps.org These methods are used to understand the intrinsic reactivity, stability, and spectroscopic properties of this compound derivatives, which are governed by their electronic structure. aps.orgsciencepublishinggroup.com

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules to determine their ground-state energy and other properties. longdom.orgyoutube.com For this compound research, DFT is applied to:

Geometry Optimization: Determine the most stable three-dimensional structure of the molecule by finding the geometry with the lowest energy.

Calculation of Molecular Properties: Predict properties such as dipole moments, vibrational frequencies (for comparison with infrared spectroscopy), and atomic charges.

Reactivity Analysis: The distribution of electron density, calculated by DFT, helps identify which parts of the molecule are electron-rich or electron-poor, indicating likely sites for chemical reactions. ijcce.ac.ir

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting regions that are likely to engage in electrophilic or nucleophilic interactions.

These calculations are fundamental for understanding the molecule's intrinsic chemical behavior and for parameterizing the molecular mechanics force fields used in MD simulations. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The energies and distributions of these orbitals are crucial for predicting a molecule's reactivity. pku.edu.cn

HOMO: The outermost orbital containing electrons. A higher HOMO energy indicates a greater ability to donate electrons, corresponding to higher nucleophilicity.

LUMO: The innermost orbital without electrons. A lower LUMO energy indicates a greater ability to accept electrons, corresponding to higher electrophilicity. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more reactive, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound derivatives.

| Reactivity Index | Formula | Interpretation |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. |

| Global Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the ability of a molecule to accept electrons. |

These indices provide a quantitative basis for comparing the reactivity of different this compound analogs, aiding in the selection of candidates with desired electronic properties.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) Profiling

Before a compound can become a viable drug, it must possess favorable pharmacokinetic and safety properties. In silico ADMET profiling uses computational models to predict these properties early in the drug discovery process, saving time and resources. nih.gov For this compound derivatives, various models are used to estimate their drug-likeness and potential liabilities. turkjps.orgnih.gov

Commonly predicted ADMET properties include:

Absorption: Parameters like intestinal absorption, Caco-2 cell permeability, and oral bioavailability are predicted. Lipinski's Rule of Five is often used as an initial filter for oral bioavailability.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which affect how the drug is distributed throughout the body.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, leading to potential drug-drug interactions.

Excretion: Properties related to how the body eliminates the compound, such as total clearance, are estimated.

Toxicology: A range of potential toxicities are screened for, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and others. researchgate.net

The results of an in silico ADMET profile for a hypothetical this compound derivative are often presented in a table to provide a clear overview of its potential as a drug candidate.

| ADMET Property | Parameter | Predicted Value/Range | Interpretation |

|---|---|---|---|

| Absorption | Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule |

| LogP | < 5 | Measures lipophilicity; complies with Lipinski's Rule | |

| H-bond Donors | < 5 | Complies with Lipinski's Rule | |

| H-bond Acceptors | < 10 | Complies with Lipinski's Rule | |

| Distribution | BBB Penetration | Low/High | Indicates potential for CNS effects |

| Plasma Protein Binding | > 90% | High binding can affect free drug concentration | |

| Metabolism | CYP2D6 Inhibitor | Yes/No | Predicts potential for drug-drug interactions |

| CYP3A4 Inhibitor | Yes/No | Predicts potential for drug-drug interactions | |

| Toxicology | Ames Mutagenicity | Non-mutagenic | Predicts carcinogenic potential |

| hERG Inhibition | Low/Medium/High Risk | Predicts risk of cardiotoxicity |

This predictive profiling helps prioritize which this compound derivatives should be synthesized and advanced to more resource-intensive in vitro and in vivo testing.

Prediction of Binding to ADMET-Relevant Proteins

A critical early step in drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico methods provide a rapid and cost-effective means to predict how this compound derivatives might interact with key proteins involved in these processes.

One major area of focus is the prediction of interactions with Cytochrome P450 (CYP) enzymes. These enzymes are central to drug metabolism, and their inhibition can lead to adverse drug-drug interactions. nih.govsigmaaldrich.com Computational methods are widely applied to study the interactions between drug candidates and CYP enzymes. nih.gov For scaffolds containing pyridine (B92270) moieties, spectral binding constants (Ks) can be determined to assess the mechanism of bonding to cytochrome P-450. nih.gov Various computational approaches, from pharmacophore analysis to multivariate statistical modeling, are used to predict CYP inhibition, helping to identify potential liabilities early in the discovery process. sigmaaldrich.com By building predictive models based on large datasets of known inhibitors, it is possible to assess the interaction of novel compounds with major human CYPs, such as 1A2, 3A4, 2D6, 2C9, and 2C19. mdpi.com

Another crucial protein is the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of the hERG channel can lead to a prolongation of the QT interval in the heart's electrical cycle, a potentially fatal side effect. nih.govresearchgate.net Consequently, early prediction of hERG inhibition is a regulatory requirement and a key safety checkpoint. A variety of computational models are employed for this purpose, including 2D and 3D Quantitative Structure-Activity Relationship (QSAR) models, pharmacophore models, and classification models. nih.govresearchgate.net These in silico tools allow for the rapid screening of compound libraries to flag potential hERG blockers, guiding medicinal chemists to design molecules with a lower risk of cardiotoxicity. nih.gov

The table below summarizes key ADMET-relevant proteins and the computational techniques used to predict interactions.

| Protein Target | Function | Computational Prediction Methods | Significance for this compound |

| Cytochrome P450 (CYP) Family | Drug Metabolism | QSAR, Pharmacophore Modeling, Molecular Docking, Machine Learning Models nih.govsigmaaldrich.commdpi.com | Predicting potential for drug-drug interactions and metabolic instability. |

| hERG Potassium Channel | Cardiac Action Potential Repolarization | 3D-QSAR, Pharmacophore Mapping, Homology Modeling, Molecular Dynamics nih.govnih.gov | Assessing the risk of cardiotoxicity and QT prolongation. |

| P-glycoprotein (P-gp) | Efflux Transporter | Classification Models, Molecular Docking | Predicting drug absorption and distribution, including blood-brain barrier penetration. |

| Serum Albumin | Plasma Protein Binding | Molecular Docking, QSAR | Estimating the extent of protein binding, which affects drug distribution and availability. |

Computational Toxicology Prediction Models

Beyond specific protein interactions, computational toxicology employs a range of models to forecast the potential toxicity of new chemical entities like quinolinylpyrazolopyridines. These models leverage large volumes of existing toxicological data to identify structural alerts and predict various toxicity endpoints. turkjps.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology. turkjps.org By correlating molecular structures with observed toxicities, QSAR models can predict the potential of new compounds to cause adverse effects. For instance, a QSAR model for quinoline derivatives might reveal that specific structural features, mass, or electronegativity have a significant influence on toxicity. turkjps.orgnih.gov These models are rigorously validated to ensure their predictive power for specific chemical classes. turkjps.org

In addition to QSAR, researchers utilize online tools and specialized software to evaluate toxicity profiles. These platforms can identify structural alerts—substructures known to be associated with toxicity—and predict values such as the Lowest Observed Adverse Effect Level (LOAEL). turkjps.orgnih.gov For scaffolds like pyrazoles, in silico methods can be complemented by assays such as the Brine-Shrimp Lethality Assay to measure the toxicity of the most potent compounds. nih.govresearchgate.net This integrated approach allows for a comprehensive, early-stage assessment of a compound's safety profile.

The following table details common computational models and the toxicological endpoints they are used to predict.

| Model Type | Predicted Endpoint | Description | Relevance for this compound |

| QSAR Models | Carcinogenicity, Mutagenicity, Skin Sensitization | Correlates chemical structure with specific toxicological outcomes based on historical data. turkjps.org | Early flagging of potential long-term toxicities based on scaffold and substituent properties. |

| Structural Alerts Analysis | Potential for DNA damage, protein binding | Identifies specific chemical fragments within a molecule that are known to be reactive and potentially toxic. turkjps.org | Highlights reactive moieties that may need to be modified to improve the safety profile. |

| Read-Across | Systemic Organ Toxicity (e.g., hepatotoxicity) | Predicts toxicity by assuming that structurally similar compounds will have similar toxicological properties. | Leverages data from related quinoline or pyrazolopyridine compounds to estimate potential organ toxicity. |

| Toxicity Prediction Software (e.g., TOPKAT, DEREK) | Various endpoints including irritation, developmental toxicity | Utilizes expert-derived rules and statistical models to predict a wide range of toxicological hazards. | Provides a broad-spectrum toxicity assessment in the early design phase. |

Application of Machine Learning and Artificial Intelligence in this compound Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the design of novel therapeutics. chemrxiv.org These advanced computational techniques are moving beyond simple predictions to actively generate new molecular ideas, tailor compounds for specific biological targets, and optimize for multiple properties simultaneously.

Predictive Modeling for Biological Activity and Selectivity

Machine learning algorithms are exceptionally well-suited for developing predictive models of biological activity and selectivity. mdpi.com For this compound derivatives, which are often investigated as kinase inhibitors, predicting which kinases they will inhibit out of the entire human kinome is a significant challenge. nih.gov

QSAR studies on related scaffolds like pyrazolo[3,4-b]quinolinyl acetamide (B32628) have successfully correlated various molecular descriptors with anticancer activity. researchgate.net Methods such as multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN) are used to build these models, which can then predict the activity of newly designed compounds. researchgate.net For instance, a study on quinolinone-based compounds developed a robust QSAR model where descriptors like van der Waals volume and electron density were pivotal in predicting antituberculosis activity. mdpi.com

Furthermore, machine learning models, including Random Forest (RF), Support Vector Machine (SVM), and deep neural networks (DNNs), are used to distinguish between inhibitors that bind to different kinase conformations, which is crucial for achieving selectivity. researchgate.net By training on large datasets of known kinase inhibitors, these models can learn the complex structure-activity relationships that govern potency and selectivity. mdpi.comnih.gov This allows researchers to computationally screen new this compound designs and prioritize those most likely to be potent and selective against the desired target. nih.gov

The table below presents data from a representative QSAR study on pyrazolo[3,4-b]quinolinyl acetamide derivatives, showcasing the predictive power of such models. researchgate.net

| Model Type | Statistical Parameter | Value | Interpretation |

| Multiple Linear Regression (MLR) | R² (Coefficient of Determination) | 0.88 | The model explains 88% of the variance in the biological activity. |

| Q² (Cross-validated R²) | 0.77 | The model has good internal predictive ability. | |

| R²test (External Validation) | 0.97 | The model has excellent predictive power for new, unseen compounds. | |

| Artificial Neural Network (ANN) | Correlation Coefficient | 0.896 | Strong correlation between predicted and experimental activity. |

Generative Models for Novel Scaffold Identification

One of the most exciting applications of AI in drug discovery is the use of generative models for de novo molecular design. acs.org These models can "learn" the rules of chemistry and pharmacology from existing data and then generate entirely new molecules that are optimized for specific properties. malariaworld.orgnih.gov

| Generative Model Approach | Description | Application in this compound Design |

| Evolutionary Algorithms | Applies genetic operators (mutation, crossover) to molecular structures to "evolve" new candidates with improved fitness scores based on desired properties. malariaworld.org | Optimizing existing this compound hits by exploring chemical modifications to enhance activity and ADMET properties. |

| Recurrent Neural Networks (RNNs) | Learns from string-based representations of molecules (e.g., SMILES) to generate new, valid chemical structures. | Generating diverse libraries of novel this compound analogues for initial screening. |

| Generative Adversarial Networks (GANs) | Uses two competing neural networks, a generator and a discriminator, to create realistic and novel molecular structures. | Designing molecules with specific desired features that are indistinguishable from known active compounds. |

| Graph-Based Generation | Constructs molecules atom-by-atom and bond-by-bond, allowing for more explicit control over the generated chemical structures. chemrxiv.orgchemrxiv.org | Building novel this compound scaffolds from scratch or elaborating on existing fragments to fit a target's active site. |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of quinolinylpyrazolopyridine compounds. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are routinely employed to establish the connectivity of atoms within the molecule.

In ¹H NMR spectra of this compound derivatives, the aromatic protons of the quinoline (B57606) and pyrazolopyridine ring systems typically appear in the downfield region, generally between δ 7.0 and 9.5 ppm. The specific chemical shifts and coupling constants are highly dependent on the substitution pattern on the heterocyclic core. For instance, in a series of 1H-pyrazolo[3,4-b]pyridine derivatives, characteristic signals for the pyridine (B92270) and pyrazole (B372694) protons can be observed, allowing for unambiguous assignment. nih.govmdpi.com The protons on the pyridine ring of the pyrazolopyridine core often appear as doublets, with coupling constants indicative of their relative positions. nih.gov

¹³C NMR spectroscopy provides complementary information on the carbon framework of this compound molecules. The chemical shifts of the carbon atoms are sensitive to their electronic environment, and the number of signals can confirm the molecular symmetry. In substituted 1H-pyrazolo[3,4-b]pyridines, the carbon signals for the fused heterocyclic system are typically observed in the range of δ 100-165 ppm. nih.gov The specific chemical shifts can be influenced by the nature and position of substituents. A review of pyrazolo[3,4-b]pyridines highlights the characteristic chemical shifts for the carbon atoms of the core structure, aiding in the structural confirmation of new analogues. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 1H-Pyrazolo[3,4-b]pyridine Derivative nih.gov

| Technique | Observed Chemical Shifts (δ, ppm) |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | 13.96 (bs, 1H), 11.18 (bs, 1H), 9.13 (d, J = 2.4 Hz, 1H), 9.08 (d, J = 2.0 Hz, 1H), 8.64 (bs, 1H), 8.02 (d, J = 8.8 Hz, 2H), 7.94–7.88 (m, 2H), 7.71–7.65 (m, 3H), 7.59–7.56 (m, 1H), 2.96 (bs, 6H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | 165.54, 163.67, 161.19, 155.78, 152.72, 148.49, 145.12, 144.04, 143.97, 142.54, 135.51, 132.81, 132.73, 129.34, 129.18, 125.94, 124.01, 123.99, 121.58, 121.37, 118.70, 114.98, 114.73, 107.80, 36.75 |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Confirmation

Advanced mass spectrometry (MS) techniques are crucial for the confirmation of the molecular weight and elemental composition of newly synthesized this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with sub-ppm mass accuracy, which allows for the unambiguous determination of the molecular formula.

Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of these compounds, often yielding the protonated molecule [M+H]⁺ as the base peak in the mass spectrum. For example, in the characterization of a series of 1H-pyrazolo[3,4-b]pyridine derivatives, the observed m/z values for the [M+H]⁺ ions obtained by ESI-MS were in excellent agreement with the calculated molecular weights, confirming their chemical identity. nih.gov

Tandem mass spectrometry (MS/MS) is employed to further probe the molecular structure by inducing fragmentation of a selected precursor ion. The resulting fragmentation pattern provides valuable information about the connectivity of the different structural motifs within the this compound scaffold.

Table 2: HRMS (ESI) Data for a Representative 1H-Pyrazolo[3,4-b]pyridine Derivative nih.gov

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |

|---|---|---|---|

| 13a | C₂₅H₂₂N₈O₂ | 483.1947 | 483.27 |

X-ray Crystallography for Ligand-Protein Co-crystal Structures and Molecular Geometry

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional molecular structure of this compound compounds in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry.

While a specific crystal structure for a "this compound" was not found in the immediate search, the crystallographic analysis of closely related heterocyclic systems, such as pyrazoline derivatives, demonstrates the power of this technique. For these related compounds, X-ray diffraction studies have confirmed the planarity of the pyrazole ring and the dihedral angles between different aromatic substituents. mdpi.com In the context of drug discovery, obtaining a co-crystal structure of a this compound derivative bound to its target protein is of paramount importance. These structures reveal the precise binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for structure-based drug design.

Other Advanced Spectroscopic Methods (e.g., UV-Vis, Fluorescence, Circular Dichroism) for Mechanistic Probes

Other advanced spectroscopic techniques are employed to investigate the photophysical properties and potential applications of this compound derivatives, for instance, as fluorescent probes.

UV-Vis Absorption and Fluorescence Spectroscopy: These techniques are used to study the electronic transitions in this compound compounds. The UV-Vis absorption spectrum of a 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivative shows a structured band between 250 nm and 300 nm and a broader band between 350 nm and 450 nm, with a maximum around 390 nm. nih.gov The position of the absorption maximum can be influenced by solvent polarity. nih.gov

The fluorescence emission spectra of these compounds are also of significant interest. The aforementioned 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivative exhibits fluorescence emission maxima in the range of 460-480 nm, with the quantum yield being dependent on the solvent. nih.gov The interaction of such fluorescent compounds with metal ions can lead to significant changes in their fluorescence properties, forming the basis for their application as fluorescent sensors. nih.gov For example, a 13-fold increase in fluorescence quantum yield was observed upon the addition of Zn²⁺ ions to a solution of a pyrazoloquinoline derivative. nih.gov

Table 3: Photophysical Data for a 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline Derivative in Different Solvents nih.gov

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (%) |

|---|---|---|---|

| n-hexane | 388 | 458 | 12.87 |

| Toluene | 391 | 463 | 8.83 |

| Dichloromethane | 391 | 476 | 2.01 |

| Acetonitrile | 389 | 482 | 0.75 |

Circular Dichroism (CD) Spectroscopy: For this compound derivatives that are chiral, either due to the presence of stereogenic centers or due to atropisomerism, Circular Dichroism (CD) spectroscopy is a powerful technique for their stereochemical analysis. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information on the absolute configuration and conformational preferences of chiral molecules. While specific CD studies on this compound were not identified, the application of CD to other chiral heterocyclic compounds demonstrates its utility in assigning absolute configurations and studying chiral recognition phenomena. rsc.org

Future Directions and Emerging Research Perspectives for Quinolinylpyrazolopyridine

Quinolinylpyrazolopyridine as a Privileged Scaffold for Chemical Probes and Tools

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, diverse biological targets. nih.gov Both quinoline (B57606) and pyrazolopyridine nuclei are independently considered privileged structures in drug discovery due to their presence in numerous approved drugs and bioactive compounds. rsc.orgnih.govresearchgate.netnih.gov Their fusion into the this compound system creates a rigid, polycyclic aromatic structure with a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions, making it an ideal candidate for broad-spectrum biological interactions.

The future utility of this scaffold extends beyond therapeutic agents to the development of sophisticated chemical probes and tools. For instance, certain pyrazolo[4,3-c]quinoline derivatives have been noted for their photophysical properties, suggesting their potential as fluorescent probes for cellular imaging and diagnostics. researchgate.net Similarly, novel pyrazolo[3,4-b]pyridines have demonstrated high and selective binding to β-amyloid plaques in brain tissue from Alzheimer's disease patients, highlighting their promise in the development of diagnostic probes for neurodegenerative disorders. mdpi.com The inherent drug-like properties of the scaffold provide a robust starting point for designing highly potent and selective chemical tools to investigate complex biological pathways. nih.gov

Exploration of Novel Biological Targets Beyond Established Pathways

While much of the early research on pyrazolopyridine-based compounds has focused on their role as kinase inhibitors for oncology, the future of this compound research lies in exploring targets beyond these well-established pathways. rsc.orgnih.govrsc.org Recent studies have begun to uncover a wider range of biological activities, indicating the scaffold's potential to address a variety of therapeutic areas.

One emerging area is in inflammation. A series of pyrazolo[4,3-c]quinoline derivatives has been shown to possess significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophage cells. nih.govnih.gov The mechanism for this activity was linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. nih.gov

Furthermore, researchers have identified novel pyrazoloquinoline compounds that act as inhibitors of KRAS, a key oncogene that has been historically difficult to target. nih.gov Other studies have revealed potential antibacterial and anti-proliferative activities, broadening the therapeutic applicability of this compound class. rsc.orgnih.gov This diversification of targets underscores the scaffold's versatility and points toward future research in infectious diseases, immunology, and targeted oncology beyond kinase inhibition.

Table 1: Anti-Inflammatory Activity of Selected Pyrazolo[4,3-c]quinoline Derivatives This table presents data on the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells by various this compound analogues.

Integration of Multi-Omics Data in Discovery and Mechanistic Elucidation

To fully unlock the potential of this compound derivatives, future research must integrate multi-omics technologies to gain a comprehensive, systems-level understanding of their mechanisms of action. nih.gov Techniques such as genomics, transcriptomics, proteomics, and metabolomics can reveal not only the primary target of a compound but also its off-target effects and downstream impacts on cellular networks. nih.gov

A multi-omics approach can provide a more complete picture of how a drug induces cellular changes. nih.gov For example, treating cells with a novel this compound analogue and subsequently analyzing changes in protein expression (proteomics) and metabolite levels (metabolomics) can uncover unexpected pathway perturbations. biorxiv.orgresearchgate.net This integrated data can help identify biomarkers for drug efficacy, predict potential toxicity, and reveal novel mechanisms of action that would be missed by traditional target-based screening. nih.gov By creating a unified network from these diverse datasets, researchers can identify secondary perturbations and build predictive models to guide the development of more effective and safer therapeutics. nih.gov

Development of Innovative Design Strategies for Next-Generation Analogues

The development of next-generation this compound analogues will be driven by innovative design strategies that combine computational and synthetic chemistry. nih.govmdpi.com Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, will continue to be fundamental. mdpi.com For instance, research on pyrazolo[4,3-c]quinolines has shown how different substituents on the phenylamino (B1219803) ring can significantly alter anti-inflammatory potency. nih.gov

Computational methods are becoming increasingly crucial in this process. nih.gov Molecular docking allows researchers to predict how different analogues will bind to a target protein, helping to prioritize which compounds to synthesize. rsc.orgnih.gov Furthermore, quantitative structure-activity relationship (QSAR) analysis can build mathematical models to predict the biological activity of new designs based on their physicochemical properties, offering insights into the key structural features required for potency. mdpi.com The creation of combinatorial libraries, where large numbers of related compounds are synthesized and screened, provides a powerful method for rapidly exploring chemical space and identifying promising new leads. biorxiv.org

Collaborative Research Opportunities Across Disciplines in Compound Discovery

Advancing the field of this compound research will require extensive collaboration across multiple scientific disciplines. The journey from initial concept to a potential therapeutic candidate is complex, necessitating a convergence of expertise.

This interdisciplinary approach involves:

Synthetic and Medicinal Chemists: To design and synthesize novel analogues and libraries of compounds. nih.govtandfonline.com

Computational Chemists and Bioinformaticians: To perform molecular modeling, analyze multi-omics data, and develop predictive models for activity and toxicity. youtube.com

Cell and Molecular Biologists: To conduct in vitro and in vivo assays to determine biological activity, elucidate mechanisms of action, and identify new targets. nih.gov

Pharmacologists: To evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds.

By fostering collaborative environments where chemists, biologists, and data scientists work in concert, the research community can accelerate the process of translating the promise of the this compound scaffold into tangible biomedical innovations. collaborationspharma.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Quinolinylpyrazolopyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of quinoline derivatives with pyrazolopyridine precursors under reflux conditions. Key variables include solvent choice (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst use (e.g., Pd/C or acidic conditions). For reproducibility, document stoichiometry, purification methods (e.g., column chromatography or recrystallization), and characterization via / NMR and HPLC purity analysis (>95%) . Optimization studies suggest ethanol as a greener solvent, yielding 70–85% purity, while DMF improves cyclization efficiency at higher temperatures .